molecular formula C19H18N2O2S B2957023 1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea CAS No. 1797301-05-3

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea

Cat. No.: B2957023
CAS No.: 1797301-05-3
M. Wt: 338.43
InChI Key: NHIMIDICWXCKAG-UHFFFAOYSA-N
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Description

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a urea derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group and a phenylurea moiety. Its structure combines electron-rich thiophene with polar urea and hydroxyphenyl functionalities, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIMIDICWXCKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a thiophene ring, a urea moiety, and a hydroxylated phenyl group, which contribute to its unique electronic properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula: C19H18N2O2S
  • Molecular Weight: 338.4 g/mol
  • CAS Number: 1797301-05-3

The structural elements of this compound play a critical role in its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, compounds with similar structures have shown the ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing type 2 diabetes mellitus.

IC50 Values for Alpha-Glucosidase Inhibition:

CompoundIC50 (µM)
This compound2.14 - 115
Similar CompoundsVaries

The range of IC50 values suggests that this compound could serve as a potential therapeutic agent for diabetes management.

Binding Affinity Studies

Docking studies have demonstrated that this compound can effectively bind to alpha-glucosidase. These interactions are crucial for understanding the pharmacological profile of the compound and optimizing its therapeutic potential.

Case Studies and Research Findings

Case Study: Antidiabetic Potential
A study evaluating the antidiabetic potential of compounds similar to this compound found that these compounds exhibited significant inhibition of alpha-glucosidase, leading to reduced postprandial blood glucose levels in diabetic models.

Research Findings:

  • Mechanism of Action: The thiophene ring enhances the binding affinity to target enzymes, while the hydroxylated phenyl group may increase specificity.
  • Comparative Analysis: Other structurally similar compounds were assessed for their biological activities, revealing varying degrees of efficacy in enzyme inhibition and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds sharing structural features with this compound:

Compound NameStructural FeaturesBiological Activity
2-AcetylthiopheneThiophene ringModerate anti-inflammatory properties
N,N'-DimethylureaUrea moietyUsed as nitrogen source in agriculture
N-PhenylureaUrea moietyExhibits herbicidal activity

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Industrial production focuses on optimizing these synthetic routes to reduce costs and environmental impact through methods like continuous flow chemistry.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Structural Features Biological Activity Synthesis Method Physical Properties References
Target Compound :
1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea
Thiophene core, hydroxyphenylmethyl, phenylurea Not explicitly reported; inferred antimicrobial/antitumor potential (based on analogs) Likely involves nucleophilic substitution or coupling (similar to ) Higher solubility due to hydroxyphenyl group (vs. fluorophenyl analogs)
Gezegen et al. (2017) Derivative :
1-(4-(Hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)-3-phenylurea
Indenylidene substituent, phenylurea Evaluated for biological activity (specifics not detailed in evidence) Acid-catalyzed condensation (similar to ) Enhanced π-conjugation from indenylidene may affect crystallinity
Fluconazole-Based Thiadiazole Derivative () 1,3,4-Thiadiazole, difluorophenyl, triazole Antifungal (in vitro/vivo) K₂CO₃-mediated nucleophilic substitution in acetonitrile Lower solubility due to hydrophobic difluorophenyl group
Benzimidazole-Thiophene Hybrid () Benzimidazole, thiophene, oxadiazole Antioxidant (moderate to high activity) Multi-step coupling with boronic acids or thiourea intermediates Moderate solubility; DNA-binding capacity noted
Furan-Based Urea () Furan, dimethylamino, phenylurea Not reported; furan’s electron-rich nature may alter reactivity Suzuki coupling or similar cross-coupling reactions Solubility influenced by dimethylamino group

Structural and Electronic Differences

  • Thiophene vs. Thiadiazole derivatives exhibit stronger antifungal activity, possibly due to sulfur electronegativity and stability .
  • Hydroxyphenyl vs. Fluorophenyl : The hydroxyphenyl group in the target compound increases polarity and solubility compared to fluorophenyl analogs (), which may improve bioavailability but reduce membrane permeability .
  • Urea vs. Thiourea : Thiourea derivatives () often show distinct binding profiles due to sulfur’s nucleophilicity, whereas urea derivatives like the target compound may prioritize hydrogen-bonding interactions .

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